molecular formula C8H14O3 B2656771 4,4-Dimethyl-5-oxohexanoic acid CAS No. 28354-99-6

4,4-Dimethyl-5-oxohexanoic acid

Cat. No.: B2656771
CAS No.: 28354-99-6
M. Wt: 158.197
InChI Key: VXUSWEIGIWHZEW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-oxohexanoic acid (CAS No. 28354-99-6) is a branched-chain carboxylic acid featuring a six-carbon backbone (hexanoic acid) with a ketone group at the fifth carbon and two methyl substituents at the fourth carbon. Its molecular formula is C₈H₁₂O₃, derived from hexanoic acid (C₆H₁₂O₂) by replacing two hydrogens at C4 with methyl groups (-CH₃) and introducing a ketone (=O) at C3.

Properties

IUPAC Name

4,4-dimethyl-5-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)8(2,3)5-4-7(10)11/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUSWEIGIWHZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,4-dimethylhexan-2-one using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 4,4-Dimethyl-5-oxohexanoic acid may involve the catalytic oxidation of 4,4-dimethylhexan-2-one using a supported metal catalyst. This method offers advantages in terms of scalability and cost-effectiveness, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-5-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of the methyl groups may also affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4,4-Dimethyl-5-oxohexanoic acid vs. 5-Hydroxy-4-oxohexanoic acid

  • Position of Functional Groups: The target compound has a ketone at C5, while 5-hydroxy-4-oxohexanoic acid features a ketone at C4 and a hydroxyl at C5.
  • Branching vs.

4,4-Dimethyl-5-oxohexanoic acid vs. 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid

  • Backbone Length: The pentanoic acid backbone (C5) in the latter shortens the carbon chain, which may decrease lipophilicity compared to the hexanoic acid derivative.
  • Substituent Diversity: The aromatic amino group in the pentanoic acid derivative enables conjugation with π-systems, making it more suited for applications in drug design (e.g., enzyme inhibition) .

4,4-Dimethyl-5-oxohexanoic acid vs. (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid

  • Chirality and Cyclic Substituents: The (4S)-configured amino group and cyclohexyl moiety in the latter compound enhance stereochemical complexity, likely influencing biological activity (e.g., receptor binding) .

Notes

  • Limitations : Direct comparative studies on reactivity, toxicity, or thermodynamic properties (e.g., pKa, logP) are absent in the provided evidence. Further experimental data are needed to validate hypotheses about physicochemical behavior.

Biological Activity

4,4-Dimethyl-5-oxohexanoic acid (DMOHA) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DMOHA, including its mechanisms of action, interactions with biomolecules, and potential therapeutic uses.

Chemical Structure and Properties

4,4-Dimethyl-5-oxohexanoic acid has the following chemical structure:

  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.19 g/mol

The compound features a ketone group and two methyl groups that influence its reactivity and biological interactions.

The biological activity of DMOHA primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The ketone group can form hydrogen bonds, which may enhance binding affinity to specific targets. Additionally, the presence of methyl groups can affect the compound's lipophilicity, potentially influencing its bioavailability and distribution within biological systems.

Biological Activities

Research indicates that DMOHA exhibits several biological activities:

  • Antioxidant Activity : DMOHA has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Properties : Preliminary studies suggest that DMOHA may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .

Antioxidant Activity

A study conducted on various diketones, including DMOHA, demonstrated significant antioxidant properties when tested against lipid peroxidation. The IC50 value for DMOHA was found to be comparable to established antioxidants, suggesting its potential as a natural antioxidant agent in food and pharmaceutical applications .

Anti-inflammatory Effects

In vitro assays indicated that DMOHA could reduce the production of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which DMOHA could be utilized in managing chronic inflammatory conditions.

Enzyme Interaction Studies

DMOHA was evaluated for its interaction with key metabolic enzymes. It was found to act as a competitive inhibitor of certain dehydrogenases, which are crucial in metabolic pathways involving fatty acid oxidation. This inhibition could lead to altered metabolic profiles in treated cells .

Comparative Analysis with Similar Compounds

A comparison of DMOHA with structurally similar compounds reveals unique properties that may enhance its biological activity:

Compound NameStructure SimilarityNotable Activity
5,5-Dimethyl-4-oxohexanoic acidKetone at C4Moderate enzyme inhibition
4,4-Dimethyl-3-methylene-5-oxohexanoic acidMethylenes at C3Enhanced anti-inflammatory

DMOHA's unique positioning of functional groups contributes to its distinct chemical reactivity and biological effects compared to these similar compounds .

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